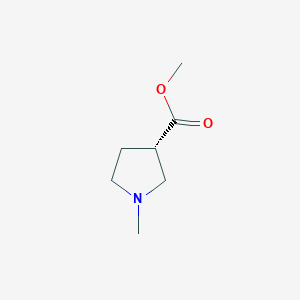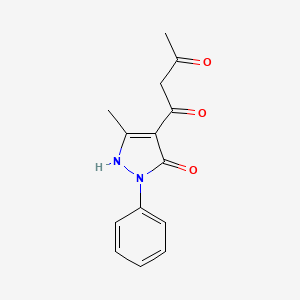![molecular formula C6H3I2N3 B12872575 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine atoms at the 3 and 4 positions of the pyrazolo[3,4-b]pyridine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a preformed pyrazolo[3,4-b]pyridine core. One common method is the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce iodine atoms at the 3 and 4 positions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazolo[3,4-b]pyridine core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace iodine atoms.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like K2CO3 or Cs2CO3.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3,4-diazido-1H-pyrazolo[3,4-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridine.
Aplicaciones Científicas De Investigación
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships (SAR) of pyrazolopyridine derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: The compound is utilized in chemical biology to probe cellular pathways and identify potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The iodine atoms enhance the compound’s binding affinity to these targets by forming halogen bonds and other non-covalent interactions. This leads to the modulation of signaling pathways and cellular processes, which can result in therapeutic effects, such as inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: The parent compound without iodine substitution.
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine: A similar compound with chlorine atoms instead of iodine.
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine: A compound with bromine atoms at the 3 and 4 positions.
Comparison: 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to chlorine and bromine result in stronger halogen bonding and different reactivity patterns. This makes this compound a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H3I2N3 |
|---|---|
Peso molecular |
370.92 g/mol |
Nombre IUPAC |
3,4-diiodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3I2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
Clave InChI |
FLEDNUPAYQWOJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(NN=C2N=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



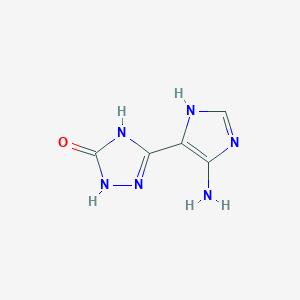

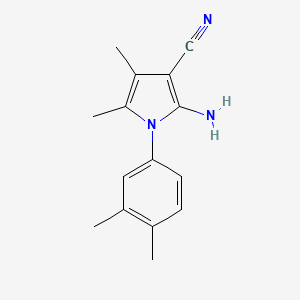
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
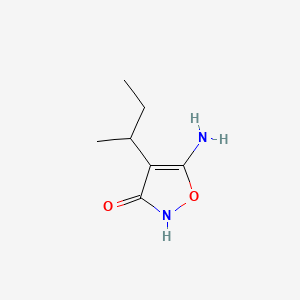

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)

